
(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is a chemical compound known for its pharmacological properties. It is a derivative of tetrabenazine, which is used in the treatment of hyperkinetic movement disorders such as Huntington’s disease. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the Tetrabenazine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the tetrabenazine core structure.
Introduction of the Camphorsulfonate Group: The camphorsulfonate group is introduced through a sulfonation reaction, where camphorsulfonic acid is reacted with the tetrabenazine core.
Purification and Crystallization: The final product is purified using techniques such as recrystallization to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Automated Purification Systems: These systems are employed to purify the compound efficiently, ensuring high purity and quality.
Análisis De Reacciones Químicas
Racemization and Re-resolution
The racemic mixture can undergo acid-catalyzed racemization, allowing for further resolution steps:
-
After initial crystallization, the mother liquor can be treated with additional camphorsulfonic acid and refluxed again to ensure complete racemization.
-
Cooling and stirring lead to the formation of crystals with improved enantiomeric purity.
This method highlights the importance of molar equivalents of the resolving agent and crystallization conditions in achieving high ee values .
VMAT2 Binding Affinity
Pharmacological studies indicate that the (3R,11bR) configuration significantly enhances binding affinity to VMAT2 compared to its other stereoisomers. The binding affinities measured for various forms are as follows:
Compound | Ki (nM) |
---|---|
(+)-Tetrabenazine | 4.61 |
(-)-Tetrabenazine | 11.20 |
(+)-α-Dihydrotetrabenazine | Not specified |
(-)-α-Dihydrotetrabenazine | Not specified |
The data suggests that (+)-tetrabenazine exhibits approximately double the affinity for VMAT2 compared to its enantiomer .
Metabolism
Upon administration, tetrabenazine is rapidly metabolized into dihydrotetrabenazine (DTBZ), which retains pharmacological activity. The metabolic pathway results in various stereoisomers of DTBZ, each with differing affinities for VMAT2, further complicating therapeutic applications .
Aplicaciones Científicas De Investigación
Huntington's Disease
Tetrabenazine was first approved in Europe in 1971 and received FDA approval in 2008 for the treatment of chorea associated with Huntington's disease. Clinical trials have demonstrated significant efficacy in reducing chorea severity:
- Efficacy Study : A double-blind, placebo-controlled trial showed that patients receiving tetrabenazine experienced a reduction of 5.0 units in chorea scores compared to a 1.5 unit reduction in the placebo group. Approximately 50% of treated subjects showed significant improvement .
- Long-term Use : An observational study spanning over two decades revealed that around 83% of patients experienced marked or very good improvements in symptoms when treated with optimal dosages of tetrabenazine .
Other Hyperkinetic Disorders
Beyond Huntington's disease, tetrabenazine has been utilized for various other conditions characterized by hyperkinetic movements:
- Tardive Dyskinesia : Research indicates that tetrabenazine can effectively manage tardive dyskinesia, a disorder often resulting from long-term use of antipsychotic medications .
- Chorea Associated with Other Conditions : The drug has been administered to patients with chorea stemming from other neurological disorders, demonstrating its versatility and effectiveness across different patient populations .
Mechanistic Insights
The mechanism by which tetrabenazine exerts its effects involves several key pharmacological actions:
- Dopamine Depletion : Tetrabenazine selectively depletes dopamine levels more than norepinephrine, which is critical for treating conditions like Huntington's disease where dopamine dysregulation is prominent .
- Binding Affinity : Studies have shown that the (+)-(3R,11bR) enantiomer exhibits significantly higher potency at inhibiting VMAT2 compared to its counterpart, indicating that stereochemistry plays an essential role in its pharmacological profile .
Synthesis and Derivatives
The synthesis of enantiomerically pure tetrabenazine has been a focus of research due to its enhanced efficacy and safety profile. The use of (1S)-(+)-10-camphorsulfonic acid as a resolving agent has proven effective in producing optically pure forms of tetrabenazine .
Notable Derivatives
- Valbenazine and Deutetrabenazine : These derivatives have been developed and approved for clinical use, showcasing improved pharmacokinetic properties and reduced side effects compared to tetrabenazine itself .
Case Studies and Research Findings
Several case studies have documented the real-world applications and outcomes associated with tetrabenazine treatment:
- Long-term Efficacy : A comprehensive study involving 165 patients treated over 25 years highlighted sustained efficacy and tolerability across diverse patient demographics .
- Comparative Studies : Research comparing tetrabenazine with other dopamine-depleting agents like reserpine indicates that while both are effective, tetrabenazine offers a more favorable safety profile due to its reversible binding properties .
Mecanismo De Acción
The mechanism of action of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate involves its interaction with vesicular monoamine transporters (VMAT). The compound inhibits VMAT, leading to a decrease in the uptake of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This results in a reduction in the release of these neurotransmitters, thereby modulating their levels in the synaptic cleft and exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabenazine: The parent compound, used in the treatment of hyperkinetic movement disorders.
Dihydrotetrabenazine: A reduced form of tetrabenazine with similar pharmacological properties.
Methoxytetrabenazine: A derivative with a methoxy group, affecting its pharmacokinetics and pharmacodynamics.
Uniqueness
(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is unique due to its specific stereochemistry and the presence of the camphorsulfonate group. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Actividad Biológica
(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is a compound derived from tetrabenazine, which is primarily known for its application in treating movement disorders such as chorea associated with Huntington's disease. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and clinical implications.
- Chemical Name : this compound
- CAS Number : 1223399-57-2
- Molecular Formula : C29H43NO7S
- Molecular Weight : 549.72 g/mol
The primary mechanism by which tetrabenazine and its derivatives exert their effects is through the inhibition of the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for the uptake of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, tetrabenazine leads to a depletion of these neurotransmitters in the central nervous system, which is beneficial in conditions characterized by excessive dopaminergic activity.
Pharmacokinetics
Tetrabenazine is rapidly metabolized in vivo, primarily through first-pass metabolism. It produces several active metabolites, including dihydrotetrabenazines (DHTBZ), which contribute to its pharmacological effects. Notably, the (+)-α-DHTBZ metabolite shows significantly higher affinity for VMAT2 compared to its counterparts, indicating a stereospecific action that enhances therapeutic efficacy .
Case Studies and Research Findings
A comprehensive study involving 165 patients treated with tetrabenazine for chorea demonstrated substantial improvements in symptoms. The efficacy was rated on a scale from 1 (marked improvement) to 5 (worsening), with 83% of patients reporting marked or very good responses at optimal dosages .
Severity Level | Marked Improvement (%) | Very Good Improvement (%) | Total Improvement (%) |
---|---|---|---|
Moderate Chorea | 52 | 52 | 79 |
Severe Chorea | 68 | 54 | 86 |
In terms of safety, adverse effects such as drowsiness and fatigue were reported but were generally manageable. Long-term studies indicated that while some patients experienced side effects like Parkinsonism and depression, the overall benefits outweighed these risks in many cases .
Comparative Analysis with Other Derivatives
Recent advancements have led to the development of tetrabenazine derivatives like valbenazine and deutetrabenazine, which have been approved by the FDA for treating tardive dyskinesia. These derivatives exhibit improved pharmacokinetic profiles due to modifications that enhance metabolic stability and reduce side effects associated with standard tetrabenazine treatment .
Compound Name | FDA Approval Year | Indication | Key Feature |
---|---|---|---|
Tetrabenazine | 2008 | Chorea in HD | Rapidly metabolized; multiple active metabolites |
Valbenazine | 2017 | Tardive Dyskinesia | Improved half-life (~20h) |
Deutetrabenazine | 2017 | Tardive Dyskinesia | Deuterium substitution for metabolic stability |
Safety Profile
The safety evaluation of D-10-camphorsulfonic acid, a component used in the synthesis of this compound, showed no significant genotoxicity or adverse effects in animal studies . However, caution is advised due to potential interactions and side effects related to dopamine depletion.
Propiedades
Número CAS |
1223399-57-2 |
---|---|
Fórmula molecular |
C₂₉H₄₃NO₇S |
Peso molecular |
549.72 |
Sinónimos |
(+)-TBZ (1S)-(+)-10-Camphorsulfonate; (+)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate; (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid compd. with (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]qu |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.